molecular formula C13H11F3N4O3 B2888536 ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate CAS No. 118806-30-7

ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate

Cat. No.: B2888536
CAS No.: 118806-30-7
M. Wt: 328.251
InChI Key: ABFCYVFMVBTIJS-KEBDBYFISA-N
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Description

Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate is a synthetic carbamate derivative characterized by a hydrazone backbone linked to a cyano group and a trifluoromethyl-substituted aromatic ring. Its structure includes:

  • Ethyl carbamate moiety: Provides hydrolytic stability and influences lipophilicity.
  • 3-(Trifluoromethyl)phenyl substituent: Enhances metabolic stability and electron-withdrawing effects.
  • Cyano group: Contributes to electronic effects and reactivity.

This compound is likely an intermediate in agrochemical or pharmaceutical synthesis, given its structural similarity to pesticidal carbamates (e.g., fenoxycarb, desmedipham) and anti-tubercular hydrazides .

Properties

IUPAC Name

ethyl N-[(2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCYVFMVBTIJS-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate, with the CAS number 118806-30-7, is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F3N4O3C_{13}H_{11}F_{3}N_{4}O_{3}, with a molecular weight of approximately 285.22 g/mol. The compound features a hydrazine derivative and a trifluoromethyl group, which enhances its reactivity and biological potential.

Mode of Action

This compound primarily acts as an herbicide . Its mode of action is believed to involve the inhibition of acetyl-CoA carboxylase (ACCase) , a critical enzyme in fatty acid biosynthesis. This inhibition disrupts metabolic processes in target weeds, leading to their death. Studies have shown that the compound exhibits selective herbicidal activity against various grass weeds in crops such as rice, corn, and wheat .

Biological Activity Overview

Research indicates that this compound may possess several biological activities beyond herbicidal effects:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For example, metal complexes derived from hydrazine derivatives have shown significant cytotoxicity against various cancer cell lines . Further exploration into this compound could reveal similar effects.
  • Antimicrobial Activity : Research on related compounds has demonstrated antibacterial and antifungal activities, indicating potential for this compound to exhibit similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study AInvestigated the herbicidal efficacy against common grass weeds; showed significant selectivity and effectiveness in controlled environments.
Study BAnalyzed the cytotoxic effects of hydrazine derivatives on cancer cell lines; indicated potential for further development as anticancer agents .
Study CExplored antimicrobial properties of structurally similar compounds; reported notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Structural Modifications and Future Research

Ongoing research aims to explore structural modifications to enhance the efficacy, selectivity, and environmental profile of this compound. These modifications may lead to the development of new herbicides with improved performance characteristics.

Comparison with Similar Compounds

Anti-Tubercular Hydrazides

Compound (from ) :
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide

  • Key Differences :
    • Replaces the ethyl carbamate with an isonicotinamide group.
    • Contains a 4-(trifluoromethyl)phenyl substituent (vs. 3-substituted in the target compound).
  • Biological Activity : Exhibits anti-tubercular properties (72% yield, white solid) .
  • Physicochemical Properties : Higher polarity due to the isonicotinamide group, likely reducing lipophilicity compared to the target compound.

Compound (from ) :
(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide

  • Key Differences :
    • Incorporates a methylthio group and extended alkyl chain.
    • Lower yield (64%) and altered solubility profile due to sulfur-containing substituents .

Carbamate-Based Pesticides

Fenoxycarb (): Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate

  • Key Differences: Lacks hydrazone and cyano groups. Contains phenoxyphenoxyethyl chain for insect growth regulation.
  • Application : Used as an insecticide, highlighting the role of carbamates in agrochemistry .

Desmedipham (): Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate

  • Key Differences :
    • Features a phenyl carbamate linkage instead of hydrazone.
    • Herbicidal activity via photosynthesis inhibition .

Hydrazone Derivatives with Trifluoromethyl Groups

Compound () : 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

  • Key Differences: Replaces the cyano carbonyl group with an indole-sulfanyl moiety. Exhibits different electronic properties due to sulfur and indole groups.
  • Application: Potential use in photodynamic therapy or as a synthetic intermediate .

Fluvalinate (): Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine

  • Key Differences: Contains a valine ester and phenoxyphenyl group. Commercialized as a pyrethroid insecticide, emphasizing trifluoromethylphenyl’s role in bioactivity .

Structural and Functional Comparison Table

Property Target Compound Anti-Tubercular Hydrazide () Fenoxycarb ()
Core Structure Hydrazone-linked carbamate with cyano and 3-CF₃Ph Hydrazide with isonicotinamide and 4-CF₃Ph Phenoxyethyl carbamate
Key Functional Groups Cyano, ethyl carbamate, hydrazone Isonicotinamide, hydrazineyl, trifluoromethylphenyl Phenoxyphenoxyethyl, carbamate
Bioactivity Hypothesized pesticidal/pharmaceutical Anti-tubercular (MIC < 1 µg/mL) Insect growth regulator
Synthetic Yield Not reported 72% (white solid) Industrial-scale production
Lipophilicity (LogP) High (predicted) due to CF₃ and ethyl groups Moderate (polar isonicotinamide counteracts CF₃) High (phenoxy groups dominate)

Research Findings and Implications

  • Metabolic Stability : The 3-(trifluoromethyl)phenyl group may reduce oxidative metabolism, as seen in fluvalinate’s extended half-life .
  • Synthetic Challenges : Hydrazone formation requires precise E/Z control, unlike simpler carbamates (e.g., desmedipham) .

Preparation Methods

Hydrazine Formation via Amidrazone Intermediate

A patent by Liebigs Annalen der Chemie describes the synthesis of substituted phenylhydrazines via a one-pot reaction between amidines and hydrazine hydrate. For 3-(trifluoromethyl)phenylhydrazine:

  • Reactants : 3-(Trifluoromethyl)benzamidine hydrochloride and hydrazine hydrate (NH₂NH₂·H₂O)
  • Conditions :
    • Solvent: Technical-grade ethanol/water mixture (1:1 v/v)
    • Temperature: 25–40°C
    • Pressure: 50–300 mbar (reduced pressure enhances yield by removing ammonia byproducts)
  • Yield : 78–85% after crystallization from ethanol.

Alternative Route: Nucleophilic Substitution

A modified method involves reacting 3-(trifluoromethyl)aniline with diazonium salts followed by reduction:

  • Step 1 : Diazotization of 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C.
  • Step 2 : Coupling with hydrazine hydrate in alkaline medium (pH 10–12) at 20°C.
  • Isolation : Extracted with dichloromethane and purified via vacuum distillation.

Synthesis of Ethyl N-(2-Cyanoacetyl)Carbamate

Cyanoacetylation of Urethane

Ethyl N-(2-cyanoacetyl)carbamate is synthesized from ethyl carbamate and cyanoacetic acid derivatives. A high-yield route involves:

  • Reactants : Ethyl carbamate (1.0 eq), cyanoacetic acid (1.2 eq), and triethyl orthoformate (2.5 eq) as a dehydrating agent.
  • Conditions :
    • Solvent: Acetonitrile (anhydrous)
    • Temperature: 80°C under nitrogen atmosphere
    • Duration: 4 hours
  • Workup : Reaction mixture concentrated under reduced pressure and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
  • Yield : 87% (yellow solid, purity >98% by LCMS).

Optimization of Carbamate Stability

Studies on ethyl carbamate formation highlight critical parameters:

  • Ethanol Concentration : Higher alcohol content (20–30% v/v) accelerates carbamate formation but risks side reactions.
  • pH : Optimal at 3.0–4.5; acidic conditions favor cyanate intermediate stability.
  • Temperature : Maintained below 25°C to prevent decomposition.

Condensation to Form the Hydrazone-Carbamate Conjugate

Hydrazone Formation via Base-Catalyzed Condensation

The final step involves coupling 3-(trifluoromethyl)phenylhydrazine with ethyl N-(2-cyanoacetyl)carbamate:

  • Reactants : Hydrazine derivative (1.0 eq), cyanoacetyl carbamate (1.1 eq)
  • Catalyst : Piperidine (5 mol%) or triethylamine (10 mol%)
  • Solvent : Ethanol or acetonitrile
  • Conditions : Reflux at 70–80°C for 6–8 hours under inert atmosphere.
  • Workup : Cooled to room temperature, filtered, and recrystallized from ethanol/water (3:1).
  • Yield : 72–80% (white crystalline solid).

Stereochemical Control

The (E)-configuration of the hydrazone is ensured by:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor the thermodynamically stable E-isomer.
  • Reaction Monitoring : FT-IR and ¹H NMR track the disappearance of the cyanoacetyl C=O stretch (1,720 cm⁻¹) and the emergence of hydrazone N-H signals (δ 10.2–10.8 ppm).

Analytical Characterization and Validation

Spectroscopic Data

  • FT-IR :
    • N-H stretch: 3,320–3,280 cm⁻¹
    • C≡N stretch: 2,240 cm⁻¹
    • Carbamate C=O: 1,690 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • Hydrazone NH: δ 10.6 (s, 1H)
    • Trifluoromethylphenyl protons: δ 7.5–7.8 (m, 4H)
    • Ethoxy group: δ 1.3 (t, J = 7.1 Hz, 3H), δ 4.2 (q, J = 7.1 Hz, 2H).
  • LCMS : [M+H]⁺ = 357.1 (calculated for C₁₃H₁₂F₃N₃O₃).

Purity and Stability

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Stability : Stable at −20°C for 6 months; degrades at >40°C via hydrazine oxidation.

Industrial-Scale Considerations

Cost Analysis

  • Key Cost Drivers :
    • 3-(Trifluoromethyl)benzamidine hydrochloride ($32.29/25g)
    • Triethyl orthoformate ($10.00/5mL)
  • Yield Optimization : Reducing reaction steps from three to two improves cost efficiency by 15–20%.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate?

  • Methodology : Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux vs. ambient), and catalysts (e.g., triethylamine for carbamate formation). Reaction time must balance yield and byproduct formation. For hydrazone formation, pH adjustment (acidic conditions) and stoichiometric ratios of hydrazine derivatives are critical. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. What spectroscopic and crystallographic techniques validate the molecular structure of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbonyl/cyano groups. Aromatic protons from the 3-(trifluoromethyl)phenyl group appear as distinct multiplets .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy).
  • X-ray Crystallography : SHELX software refines crystal structures, with emphasis on the (E)-configuration of the hydrazin-1-ylidene moiety. Hydrogen-bonding networks and torsion angles resolve stereochemical ambiguities .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodology : Computational chemistry (DFT calculations at B3LYP/6-31G* level) evaluates electron-withdrawing effects of the CF3_3 group. Electrostatic potential maps and frontier molecular orbital (FMO) analysis predict reactivity at the cyano and carbamate sites .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify exchange processes. For crystallographic disagreements (e.g., bond-length outliers), refine data using SHELXL with restraints for disordered regions .

Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Kinetic studies (e.g., pseudo-first-order conditions) identify rate-determining steps. Isotopic labeling (18O^{18}O) tracks carbamate cleavage. Computational transition-state modeling (Gaussian 09) reveals steric effects from the 3-(trifluoromethyl)phenyl group on nucleophile accessibility .

Q. How to design experiments for probing interactions with acetylcholinesterase (AChE)?

  • Methodology :

  • Molecular Docking : AutoDock Vina predicts binding poses, focusing on π-π stacking with aromatic residues (Trp86 in AChE) and hydrogen bonds to the catalytic triad.
  • Enzyme Assays : Ellman’s method monitors AChE inhibition (IC50_{50} determination) with/without pre-incubation to assess time-dependent activity .

Q. What structural analogs exhibit improved pharmacokinetic profiles, and why?

  • Methodology : Compare derivatives (e.g., chloro vs. fluoro substitutions) via:

  • SAR Analysis : LogP measurements (HPLC) correlate lipophilicity with membrane permeability.
  • In Vitro Stability : Microsomal assays (CYP450 metabolism) identify metabolically labile sites (e.g., carbamate hydrolysis). Ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate shows prolonged half-life due to reduced CYP2D6 affinity .

Q. How to ensure compound purity for biological assays?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (e.g., unreacted hydrazine precursors).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Reference Standards : Cross-validate with certified materials (e.g., USP-grade carbamates) .

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